molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7

1,5-Diazabicyclo[4.3.0]non-5-ene

Cat. No. B127263
CAS RN: 3001-72-7
M. Wt: 124.18 g/mol
InChI Key: SGUVLZREKBPKCE-UHFFFAOYSA-N
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Patent
US05849757

Procedure details

This compound is converted into sulfonate by allowing it to react with methanesulfonyl chloride or p-toluenesulfonyl chloride using triethylamine, pyridine or the like base as an acid-removing agent, and the resulting compound is then allowed to react with pyridine, 2,6-lutidine or the like aromatic heterocyclic compound or 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5-diazabicyclo[4.3.0]non-5-ene or the like organic base to give ethyl 1-tert-butoxycarbonylaminocyclobutanepropenoate.
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[C:6]1([CH3:16])[CH:11]=[CH:10][C:9](S(Cl)(=O)=O)=[CH:8]C=1.[CH2:17]([N:19]([CH2:22][CH3:23])CC)C.[N:24]1[C:29]([CH3:30])=[CH:28][CH:27]=[CH:26][C:25]=1C>N1C=CC=CC=1>[N:19]12[CH2:22][CH2:23][CH2:25][N:24]=[C:16]1[CH2:6][CH2:11][CH2:10][CH2:9][CH2:8]2.[N:24]12[CH2:28][CH2:27][CH2:26][C:25]1=[N:19][CH2:17][CH2:30][CH2:29]2

Inputs

Step One
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCCCCC2=NCCC1
Name
Type
product
Smiles
N12CCCN=C2CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.